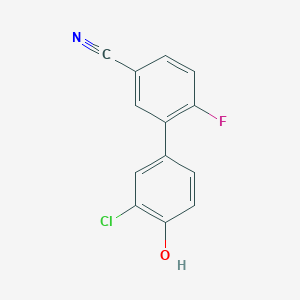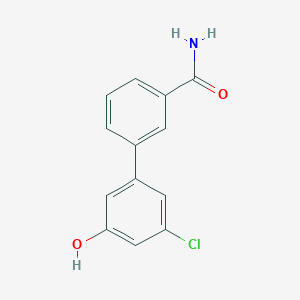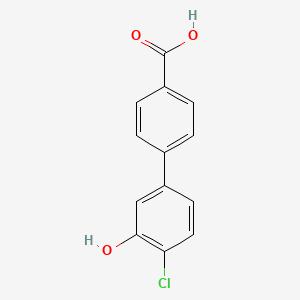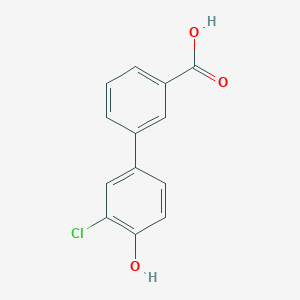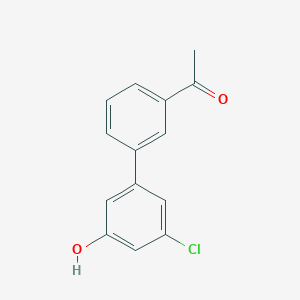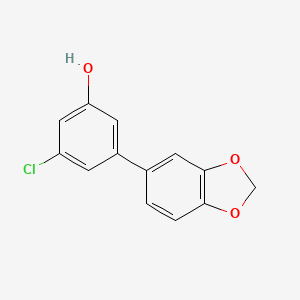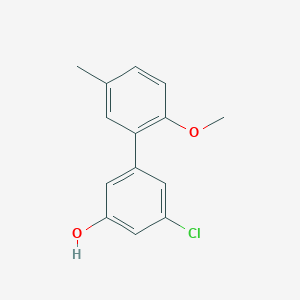
3-Chloro-5-(2-methoxy-5-methylphenyl)phenol, 95%
Vue d'ensemble
Description
3-Chloro-5-(2-methoxy-5-methylphenyl)phenol, 95% (3C5MMPP) is a phenolic compound that has been studied for its potential to act as a synthetic precursor in a number of organic synthesis processes. Its structure is composed of a phenolic ring with a chlorine atom attached to the third position and a 2-methoxy-5-methylphenyl group attached to the fifth position. 3C5MMPP has been used in various scientific research applications, including as a reagent for the synthesis of several bioactive compounds and as an antioxidant.
Applications De Recherche Scientifique
3-Chloro-5-(2-methoxy-5-methylphenyl)phenol, 95% has been used in various scientific research applications, including as a reagent for the synthesis of several bioactive compounds and as an antioxidant. In particular, 3-Chloro-5-(2-methoxy-5-methylphenyl)phenol, 95% has been used as a reagent for the synthesis of novel benzoxazinones, which are a class of compounds with potential anti-inflammatory and anti-cancer properties. Additionally, it has been used as an antioxidant to prevent the oxidation of lipids in food products, such as vegetable oils and margarines.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(2-methoxy-5-methylphenyl)phenol, 95% is not yet fully understood. However, it has been proposed that the compound may act as a free radical scavenger, which means that it can react with and neutralize reactive oxygen species (ROS) that can cause oxidative damage to cells. Additionally, 3-Chloro-5-(2-methoxy-5-methylphenyl)phenol, 95% may also act as a chelating agent, which means that it can bind to metal ions, such as iron and copper, and prevent them from reacting with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2-methoxy-5-methylphenyl)phenol, 95% are not yet fully understood. However, it has been proposed that the compound may have anti-inflammatory and anti-cancer properties due to its ability to act as a free radical scavenger and chelating agent. Additionally, 3-Chloro-5-(2-methoxy-5-methylphenyl)phenol, 95% may also have antioxidant properties, which could potentially protect cells from oxidative damage caused by ROS.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Chloro-5-(2-methoxy-5-methylphenyl)phenol, 95% in lab experiments is that it is relatively easy to synthesize and is available in a 95% pure form. Additionally, the compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using 3-Chloro-5-(2-methoxy-5-methylphenyl)phenol, 95% in lab experiments. For example, it is not soluble in water, which can make it difficult to use in certain experiments. Additionally, the compound has not been fully characterized, so its exact mechanism of action is still unknown.
Orientations Futures
There are several potential future directions for research on 3-Chloro-5-(2-methoxy-5-methylphenyl)phenol, 95%. First, further studies should be conducted to better understand its mechanism of action and determine its exact biochemical and physiological effects. Additionally, further studies should be conducted to explore the potential applications of the compound in other fields, such as medicine, agriculture, and food science. Finally, research should be conducted to develop more efficient and cost-effective methods for synthesizing 3-Chloro-5-(2-methoxy-5-methylphenyl)phenol, 95% in order to make it more widely available.
Méthodes De Synthèse
3-Chloro-5-(2-methoxy-5-methylphenyl)phenol, 95% can be synthesized through a multi-step process. The first step involves the reaction of 3-chloro-5-hydroxybenzaldehyde with 2-methoxy-5-methylphenyl bromide in an alcohol solvent, such as ethanol or isopropanol. This reaction produces 3-chloro-5-(2-methoxy-5-methylphenyl)phenol, which can be isolated by vacuum distillation or crystallization. The second step involves the conversion of the phenolic compound to its 95% pure form by recrystallization. This can be done by adding a small amount of anhydrous sodium sulfate to the solution, which will act as a drying agent and help to remove any impurities.
Propriétés
IUPAC Name |
3-chloro-5-(2-methoxy-5-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-3-4-14(17-2)13(5-9)10-6-11(15)8-12(16)7-10/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLALZWFVJQELV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685964 | |
| Record name | 5-Chloro-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-methoxy-5-methylphenyl)phenol | |
CAS RN |
1261899-19-7 | |
| Record name | 5-Chloro-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







